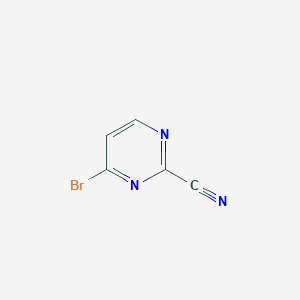![molecular formula C10H22ClNO B1394690 3-[(Pentyloxy)methyl]pyrrolidine hydrochloride CAS No. 1220017-57-1](/img/structure/B1394690.png)
3-[(Pentyloxy)methyl]pyrrolidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Pyrrolidines in Organic Synthesis
Pyrrolidines are significant in heterocyclic organic chemistry, exhibiting biological effects useful in medicine, dyes, and agrochemical substances. For instance, their synthesis via [3+2] cycloaddition involving N-methyl azomethine ylide and nitropropene analogues highlights their versatility in organic reactions under mild conditions, leading to various pyrrolidine derivatives (Żmigrodzka et al., 2022).
Fungal Metabolites and Biological Activity
Pyrrolidine compounds isolated from fungi, like Penicillium brevicompactum, have shown significant biological activities. For example, specific pyrrolidine derivatives exhibit anti-juvenile-hormone and insecticidal activities. Their synthesis from basic organic compounds suggests potential for diverse biological applications (Cantín et al., 1999).
Antibacterial and Antifungal Properties
Derivatives of pyrrolidines, such as carvotacetone and monoterpenes, have been synthesized and tested for antibacterial and antifungal properties. These compounds, particularly against fungi like Cryptococcus neoformans and bacteria like methicillin-resistant Staphylococcus aureus, demonstrate the potential of pyrrolidine derivatives in developing new antimicrobial agents (Masila et al., 2020).
Synthesis of Carbapenem Derivatives
In the development of antibacterials, pyrrolidine moieties have been incorporated into carbapenem derivatives. These compounds have shown potent antibacterial activity against various bacteria, underscoring the role of pyrrolidine derivatives in synthesizing effective antibiotics (Kim et al., 2006).
Inhibition of Tumor Cell Growth
Functionalized pyrrolidines have been studied for their ability to inhibit the growth of human tumor cells, such as glioblastoma and melanoma cells. The modification of pyrrolidine derivatives can enhance their biological efficacy and selectivity for tumor cells compared to normal cells, presenting a promising avenue in cancer research (Fiaux et al., 2005).
Future Directions
properties
IUPAC Name |
3-(pentoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-2-3-4-7-12-9-10-5-6-11-8-10;/h10-11H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSHOSQYNFIYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pentyloxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




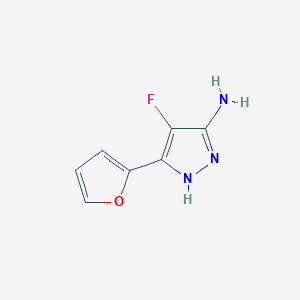
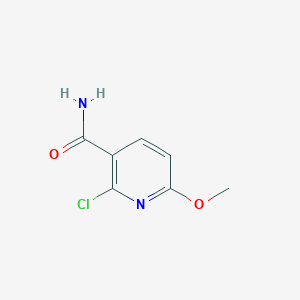
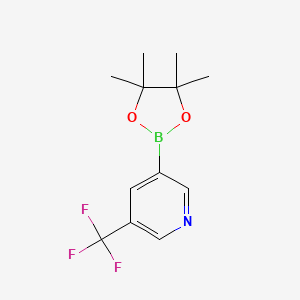
![Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate](/img/structure/B1394615.png)
![Ethyl 1-[(4-methoxyphenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1394616.png)
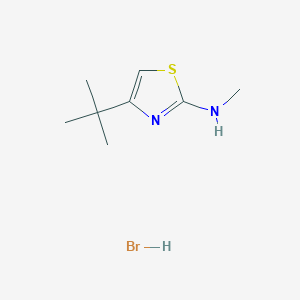
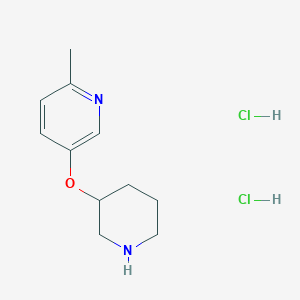
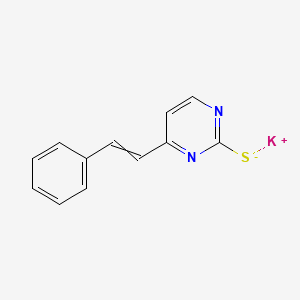
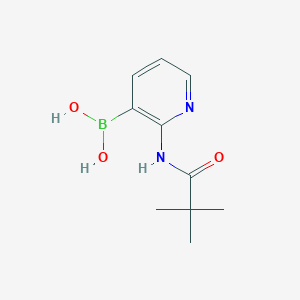
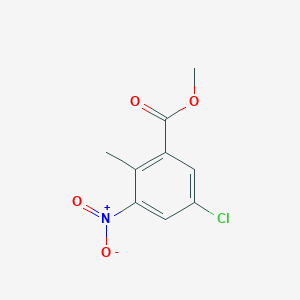
![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)
